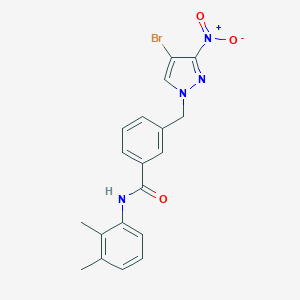![molecular formula C17H19N5O6S B269753 (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B269753.png)
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid, also known as MTDPAA, is a novel compound that has recently gained attention in the field of medicinal chemistry. MTDPAA has been synthesized and studied for its potential use in treating various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been studied for its potential use in treating various diseases. In vitro studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is not fully understood. However, studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is involved in the production of prostaglandins, which are involved in inflammation. MMPs are involved in the breakdown of extracellular matrix, which is important in cancer invasion and metastasis.
Biochemical and Physiological Effects:
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to have low toxicity, making it a good candidate for further study. However, one limitation of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is its stability. It is sensitive to light and air, which can affect its activity. Therefore, special precautions must be taken when handling and storing (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid.
Direcciones Futuras
There are several future directions for the study of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. One direction is to further investigate its mechanism of action. Understanding how (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the activity of COX-2 and MMPs could lead to the development of more effective anti-cancer and anti-inflammatory drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. This could help determine the optimal dosage and administration route for (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. Finally, more in vivo studies are needed to determine the efficacy and safety of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid as a potential treatment for cancer and inflammatory diseases.
In conclusion, (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a novel compound that has shown promising results in the treatment of cancer and inflammation. Its synthesis method has been optimized to yield high purity and high yield. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been shown to have anti-cancer and anti-inflammatory activity, and its mechanism of action is being investigated. While there are some limitations to its use in lab experiments, there are several future directions for the study of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid that could lead to the development of more effective treatments for cancer and inflammatory diseases.
Métodos De Síntesis
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can be synthesized using a two-step process. The first step involves the synthesis of 4-[(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl]phenol, which is then reacted with chloroacetic acid to form (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. The synthesis method has been optimized to yield high purity and high yield.
Propiedades
Nombre del producto |
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid |
|---|---|
Fórmula molecular |
C17H19N5O6S |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
2-[4-[(E)-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H19N5O6S/c23-14(10-28-17-16(20-29-21-17)22-5-7-26-8-6-22)19-18-9-12-1-3-13(4-2-12)27-11-15(24)25/h1-4,9H,5-8,10-11H2,(H,19,23)(H,24,25)/b18-9+ |
Clave InChI |
NKMFLVCSDVWVGW-GIJQJNRQSA-N |
SMILES isomérico |
C1COCCN1C2=NSN=C2OCC(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
SMILES canónico |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)